5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPOJCCZWMMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid typically involves the bromination of 2,6-dimethoxypyridine followed by carboxylation. One common method is as follows:
Bromination: 2,6-Dimethoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid is primarily utilized in the synthesis of biologically active compounds. It serves as a key intermediate in the development of drugs targeting various neurological and psychiatric conditions.
Key Studies:
- Dopamine Receptor Antagonism: Research has indicated that derivatives of this compound exhibit potent antagonistic activity against dopamine D2 and D3 receptors, which are crucial targets in treating disorders such as schizophrenia and Parkinson's disease . For instance, a study highlighted the synthesis of a compound derived from this compound that demonstrated significant antiemetic properties due to its receptor antagonism .
- Serotonin Receptor Activity: The compound also shows potential as a serotonin 5-HT3 receptor antagonist. This activity suggests its usefulness in developing antiemetic agents for chemotherapy-induced nausea .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals. Its structural features make it suitable for synthesizing herbicides and fungicides.
Case Study:
- Synthesis of Agrochemicals: A recent patent describes methods for synthesizing various pyridine derivatives from this compound. These derivatives have shown promising activity against specific plant pathogens . The efficiency of these synthetic routes indicates potential for large-scale agricultural applications.
Material Science Applications
In material science, this compound is being investigated for its role in the synthesis of novel materials with unique electronic properties.
Research Insights:
- Conductive Polymers: The compound can be utilized as a building block in the synthesis of conductive polymers. These materials are essential for developing advanced electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of this pyridine derivative into polymer matrices can enhance conductivity and stability.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties based on the evidence:
Key Findings and Differences
Substituent Effects on Reactivity: 5-Bromo-2,4-difluorobenzoic acid (benzoic acid derivative) is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, yielding 93–99% purity . In contrast, pyridine-based analogs like 2,6-dimethoxypyridine-3-carboxylic acid may undergo bromination at position 5 to form the target compound, leveraging methoxy groups as directing agents.
Toxicity and Handling: 5-Bromo-2-morpholinonicotinic acid (a pyridine derivative) is classified under OSHA Acute Toxicity Category 4 (H302: harmful if swallowed), necessitating strict safety protocols (e.g., ventilation, protective gear) . This suggests brominated pyridines generally require similar precautions.
Physical Properties: While melting points for the target compound are unavailable, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (a non-pyridine analog) has a melting point of 94–95°C , highlighting the variability in thermal stability among brominated heterocycles.
Applications :
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (pyrrolopyridine derivative) is used in drug discovery due to its fused ring system, which may enhance binding to biological targets compared to simpler pyridines .
Biological Activity
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves several steps that focus on regioselective substitutions in pyridine derivatives. The compound can be synthesized from 2,6-dichloropyridine-3-carboxylic acid through nucleophilic substitution reactions. The efficiency of these reactions is crucial for obtaining high yields of the desired product, which has been reported to be around 67% in optimized conditions .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including lung adenocarcinoma (A549) cells. For instance, a study demonstrated that certain derivatives of this compound exerted potent cytotoxic effects against A549 cells, reducing cell viability to approximately 66% at a concentration of 100 µM .
The anticancer effects are primarily attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. It has been suggested that the carboxylic acid moiety plays a vital role in its biological activity by facilitating interactions with cellular receptors or enzymes implicated in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated that compounds with similar structures exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This indicates a promising avenue for developing new antimicrobial agents derived from pyridine-based compounds .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives against A549 cells and found that those with specific substitutions exhibited enhanced anticancer properties compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) analysis highlighted the importance of the carboxylic acid group in mediating these effects .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related pyridine derivatives against resistant strains. The findings suggested that modifications to the pyridine ring could enhance efficacy against resistant pathogens while minimizing toxicity to human cells .
Data Summary
| Property | Observation |
|---|---|
| Synthesis Yield | ~67% |
| Cytotoxicity (A549) | Viability reduced to 66% at 100 µM |
| Antimicrobial Activity | Effective against multidrug-resistant S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
